methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
- Synthesis of Fused Pyrimidinones : Methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used as a reagent for the preparation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. These compounds were synthesized with high yields, demonstrating the versatility of this reagent in constructing complex heterocyclic frameworks (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Herbicidal Activity
- Herbicidal Ingredient ZJ0273 : A related compound, propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate (ZJ0273), is a broad-spectrum herbicidal ingredient used for weed control. Its synthesis and application highlight the agricultural importance of such chemicals in enhancing crop protection and yield (Zheng-Min Yang, Q. Ye, Long Lu, 2008).
Aldose Reductase Inhibitors
- Evaluation as Aldose Reductase Inhibitors : Some derivatives of thieno[2,3-d]pyrimidin, with structural similarities, have been evaluated for their potential as aldose reductase inhibitors. This research could contribute to the development of new treatments for diabetic complications by inhibiting the enzyme implicated in the pathogenesis of diabetic complications (K. Ogawva et al., 1993).
Synthesis of Heterocyclic Compounds
- Versatile Reagents for Heterocyclic Compounds : Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate has been shown to be a versatile reagent in synthesizing various heterocyclic systems. Its ability to react with N-nucleophiles to form fused pyrimidinones or with C-nucleophiles to yield substituted pyranones demonstrates the compound's utility in constructing diverse heterocyclic architectures (L. Z. Kralj et al., 1997).
Wirkmechanismus
Target of Action
For instance, thieno[2,3-d]pyrimidinones are known to have various biological activities, including kinase inhibition .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Compounds with similar structures often act by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical Pathways
If it acts as a kinase inhibitor (like other thieno[2,3-d]pyrimidinones), it could affect signal transduction pathways .
Result of Action
If it acts as a kinase inhibitor, it could potentially affect cell proliferation, differentiation, and survival .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate' involves the reaction of 2-aminobenzoic acid with benzyl bromide, followed by the reaction of the resulting benzyl 2-aminobenzoate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. The resulting compound is then acetylated and methylated to yield the final product.", "Starting Materials": [ "2-aminobenzoic acid", "benzyl bromide", "2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid", "acetic anhydride", "methyl iodide" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide to yield benzyl 2-aminobenzoate.", "Step 2: Reaction of benzyl 2-aminobenzoate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired compound.", "Step 3: Acetylation of the resulting compound with acetic anhydride in the presence of a base such as pyridine to yield the acetylated compound.", "Step 4: Methylation of the acetylated compound with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide to yield the final product, methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate." ] } | |
CAS-Nummer |
687583-79-5 |
Molekularformel |
C25H23N3O5S |
Molekulargewicht |
477.54 |
IUPAC-Name |
methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
ARJKRPJGAGGUSD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.